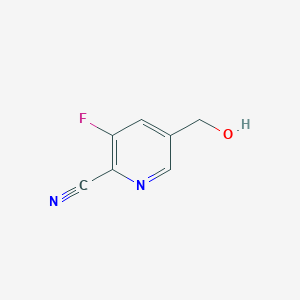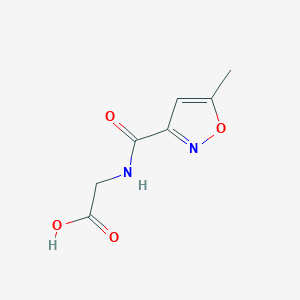
(5-Methylisoxazole-3-carbonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylisoxazole-3-carbonyl)glycine is a compound that belongs to the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-diketohydrazone derivatives in the presence of hydroxylamine hydrochloride under refluxing methanolic conditions . Another approach includes the use of nitrile oxides and terminal acetylenes in a copper(I)-catalyzed cycloaddition reaction .
Industrial Production Methods
Industrial production methods for (5-Methylisoxazole-3-carbonyl)glycine are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective and environmentally friendly reagents, are likely to be applied.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methylisoxazole-3-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The isoxazole ring can participate in substitution reactions, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated carbonyl compounds are often employed.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(5-Methylisoxazole-3-carbonyl)glycine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Methylisoxazole-3-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5-Methylisoxazole-3-carbonyl)glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H8N2O4 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H8N2O4/c1-4-2-5(9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11) |
InChI-Schlüssel |
JVBZJYOFTKVVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



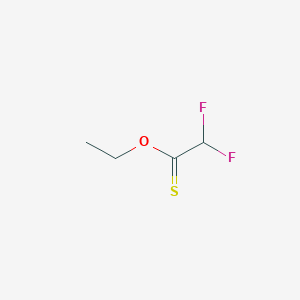

![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)
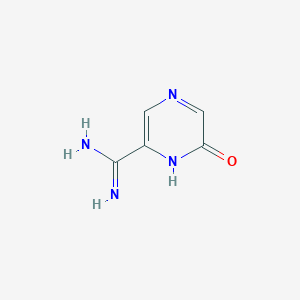
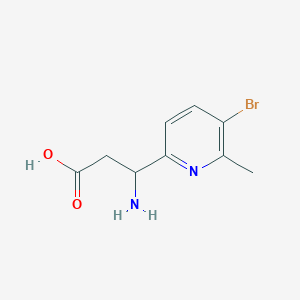
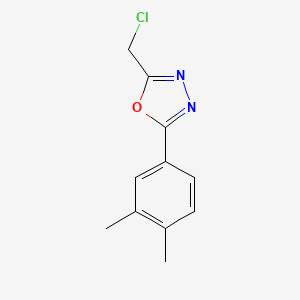
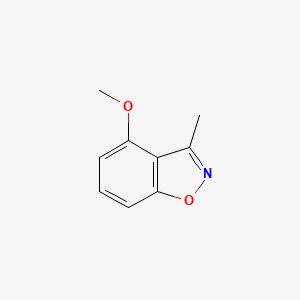
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)


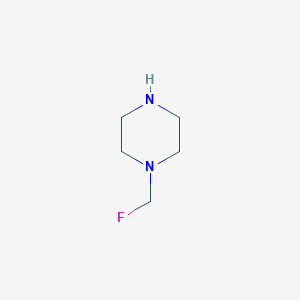
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
